1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene

Übersicht

Beschreibung

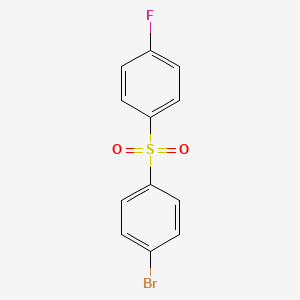

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of fluorobenzene followed by sulfonylation. The bromination typically employs a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The sulfonylation step involves the reaction of the brominated product with a sulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Nucleophilic Substitution: Involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling, these products are valuable in pharmaceuticals and materials science.

Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene finds applications across various fields:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is primarily dictated by its functional groups:

Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

Sulfonyl Group: Provides electron-withdrawing effects, stabilizing intermediates and influencing the reactivity of the compound.

Fluorine Atom: Enhances the compound’s stability and reactivity through its strong electronegativity.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-fluorobenzene: Lacks the sulfonyl group, making it less versatile in certain synthetic applications.

4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of a fluorophenyl sulfonyl group, leading to different reactivity and applications.

4-Bromobenzotrifluoride: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluorophenyl sulfonyl group.

Uniqueness: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene stands out due to the combination of bromine, fluorine, and sulfonyl groups, offering a unique set of reactivity and stability that is advantageous in various synthetic and industrial applications .

Biologische Aktivität

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a sulfonamide derivative notable for its potential biological activities. This compound, identified by its CAS number 383-28-8, has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrFNO2S |

| Molecular Weight | 317.18 g/mol |

| Structure | Structure |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division. In a study examining various sulfonamide compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against a range of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study conducted on structurally related compounds showed promising results in reducing inflammation markers in vitro. These findings suggest that this compound may also exhibit similar effects, warranting further investigation into its pharmacological applications .

Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide compounds, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent .

Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties of related compounds demonstrated that treatment with sulfonamide derivatives resulted in a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages. This suggests that this compound could similarly modulate inflammatory responses .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis.

- Interaction with Cellular Targets : The compound could interact with specific receptors or enzymes, altering their function and leading to biological effects such as reduced inflammation or inhibited tumor growth.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUPQROIJRHZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.